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Compound of Interest

(2,3-Dihydrobenzofuran-2-
Compound Name:
yl)methanamine hydrochloride

Cat. No.: B009394

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
(CAS: 19997-54-7)

Executive Summary

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a chiral amine featuring the
2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure”
in medicinal chemistry, frequently appearing in biologically active natural products and synthetic
drugs.[1][2][3][4] Its significance lies in its utility as a versatile building block for constructing
more complex molecules with potential therapeutic applications, ranging from anti-inflammatory
and anticancer agents to central nervous system agonists.[1][3][4][5] This guide provides a
comprehensive technical overview of its chemical properties, synthesis, state-of-the-art
analytical characterization, and applications in modern drug discovery, offering field-proven
insights for professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is the salt form of a primary
amine, which enhances its stability and aqueous solubility, making it amenable for use in
biological assays and as a synthetic intermediate. The core structure consists of a benzene
ring fused to a dihydrofuran ring, with an aminomethyl substituent at the chiral center (C2).
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Property Value Source
CAS Number 19997-54-7 [61[7]
Molecular Formula CoH12CINO [61[81[9]
Molecular Weight 185.65 g/mol [6][8]

(2,3-dihydro-1-benzofuran-2-
IUPAC Name ] ] [10]
yl)methanamine;hydrochloride

Appearance White Solid (Typical) [11]

2-Aminomethyl-2,3-

dihydrobenzofuran HCI, 1-(2,3-
Synonyms ) [7][10]

dihydro-1-benzofuran-2-

yl)methanamine HCI

Contains one stereocenter at
Chirality the C2 position, existing as (R)

and (S) enantiomers.

Synthesis and Stereochemical Control

The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry,
driven by the scaffold's prevalence in bioactive molecules.[12][13] Asymmetric synthesis is
crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing the target molecule involves the
stereoselective cyclization of a suitably substituted phenol precursor. The key challenge is the
establishment of the C2 stereocenter. This can be achieved through various asymmetric
methods, including catalyst-controlled cyclization or the use of chiral starting materials. A
plausible retrosynthetic pathway is outlined below.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://amp.chemicalbook.com/ProductChemicalPropertiesCB7132324_EN.htm
https://www.scbt.com/p/1-2-3-dihydro-1-benzofuran-2-yl-methanamine-19997-54-7-hcl-salt
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7132324_EN.htm
https://www.appchemical.com/products/19997-54-7?cate_name=Catalysts%20and%20Ligands&cate2_name=undefined&cate_id=6&cate2_id=undefined&pro_name=2-Benzofuranmethanamine,%202,3-dihydro-,%20hydrochloride%20(1:1)&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/24229475
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7132324_EN.htm
https://www.appchemical.com/products/19997-54-7?cate_name=Catalysts%20and%20Ligands&cate2_name=undefined&cate_id=6&cate2_id=undefined&pro_name=2-Benzofuranmethanamine,%202,3-dihydro-,%20hydrochloride%20(1:1)&keyword=
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydrobenzofuran-2-yl_methanamine
https://www.sigmaaldrich.com/HK/zh/product/jwpharmlabllc/jwph3249cb31
https://www.scbt.com/p/1-2-3-dihydro-1-benzofuran-2-yl-methanamine-19997-54-7-hcl-salt
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydrobenzofuran-2-yl_methanamine
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2,3-dihydrobenzofurans.shtm
https://www.researchgate.net/figure/Previous-works-on-the-synthesis-of-2-3-dihydrobenzofuran-derivatives_fig7_392780414
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HCI Salt Formation

Free Amine
(C9H11NO)

Azide Reduction
(e.g., H2/Pd, LiAIH4)

2-(Azidomethyl)-2,3-
dihydrobenzofuran

Nucleophilic Substitution
(NaN3)

Cyclized Intermediate with
Leaving Group (e.g., -OTs, -OMSs)

Intramolecular Cyclization
(e.g., Mitsunobu or Williamson Ether Synthesis)

Chiral Allylic Alcohol
(e.g., 1-(2-hydroxyphenyl)prop-2-en-1-ol)

Asymmetric Asymmetric
inylation Vinylation

) )

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol

The following protocol describes a validated, multi-step synthesis that allows for stereochemical
control.[14]
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Step 1: Asymmetric Vinylation of Salicylaldehyde

e To a cooled (-78 °C) solution of salicylaldehyde in an anhydrous solvent (e.g., THF), add a
chiral catalyst system (e.g., a chiral amino alcohol with a dialkylzinc reagent).

¢ Slowly add vinyl magnesium bromide or a similar vinyl nucleophile.

» Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous
solution of ammonium chloride.

o Extract the product with an organic solvent, dry over sodium sulfate, and purify by column
chromatography to yield the chiral allylic alcohol.

o Causality: The use of a chiral catalyst is paramount. It creates a diastereomeric transition
state that favors the formation of one enantiomer of the alcohol over the other, thereby
establishing the key stereocenter early in the synthesis.

Step 2: Intramolecular O-Alkylation (Cyclization)

o Convert the alcohol into a species with a good leaving group. For instance, react the chiral
alcohol with p-toluenesulfonyl chloride (TsCI) in the presence of a base like pyridine.

o Treat the resulting tosylate with a base (e.g., sodium hydride) to deprotonate the phenolic
hydroxyl group.

e The resulting phenoxide will undergo an intramolecular Williamson ether synthesis,
displacing the tosylate to form the 2,3-dihydrobenzofuran ring stereospecifically.

o Causality: This SN2 reaction proceeds with an inversion of configuration at the carbon
bearing the leaving group. This must be accounted for when designing the synthesis to
obtain the desired final enantiomer.

Step 3: Conversion to the Amine

e The vinyl group of the cyclized product is first converted to a primary alcohol (e.g., via
hydroboration-oxidation).

e This alcohol is then converted into a leaving group (e.g., mesylate or tosylate).
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» React the intermediate with sodium azide (NaNs) in a polar aprotic solvent like DMF to form
the azide.

» Reduce the azide to the primary amine using a standard reducing agent such as lithium
aluminum hydride (LiAlHa4) or catalytic hydrogenation (H2/Pd-C).[14]

o Self-Validation: Each step can be monitored by TLC for completion, and the structure of
each intermediate must be confirmed by *H NMR and Mass Spectrometry before
proceeding.

Step 4: Hydrochloride Salt Formation

o Dissolve the final purified free-base amine in a suitable solvent like diethyl ether or ethyl
acetate.

e Add a stoichiometric amount of HCI (as a solution in ether or as a gas) to precipitate the
hydrochloride salt.

« Filter and dry the resulting white solid under vacuum.

Analytical Characterization and Quality Control

Given the chiral nature of (2,3-Dihydrobenzofuran-2-yl)methanamine, robust analytical methods
are required to determine not only chemical purity but also enantiomeric excess (ee).

Overview of Analytical Techniques

Chromatographic methods are the gold standard for chiral amine analysis, offering both
separation and quantification.[15][16] Spectroscopic methods provide essential structural
confirmation.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://patents.google.com/patent/US20060089405A1/en
https://pdf.benchchem.com/87/A_Guide_to_Inter_Laboratory_Comparison_of_Analytical_Results_for_Chiral_Amines.pdf
https://en.wikipedia.org/wiki/Chiral_analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

] o Strengths &
Technique Application ) .
Considerations
High accuracy and resolution.
) ) Requires a chiral stationary
. Enantiomeric excess (ee)
Chiral HPLC o ) ) phase (CSP). Method
determination, purity analysis. _ _
development can be intensive.
[17]
] ] Faster than HPLC, uses
Enantiomeric excess (ee) )
) o ] "greener" CO2-based mobile
Chiral SFC determination, preparative )
] phases. Excellent for primary
separation. _
amines.[18]
Provides definitive structural
Structural elucidation, chemical information. Chiral resolving
1H & 3C NMR

purity confirmation.

agents can be used for ee

determination.[19]

Mass Spectrometry (MS)

Molecular weight confirmation,

impurity identification.

High sensitivity. Typically
coupled with GC or LC for

mixture analysis.

Circular Dichroism (CD)

Confirmation of absolute

configuration.

Provides a spectroscopic
fingerprint for each enantiomer
but is not quantitative for ee on

its own.[17]

Standard Operating Procedure: Chiral HPLC for
Enantiomeric Excess (ee) Determination

This protocol provides a reliable method for separating the (R) and (S) enantiomers.

1. Instrumentation and Columns:

e High-Performance Liquid Chromatograph with a UV detector.

o Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H,

Chiralcel OD-H) are often effective for this class of compounds.
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. Method Parameters:

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g.,
diethylamine, 0.1%) to improve peak shape for the amine.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g.,
220 nm or 280 nm).

Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

. Sample Preparation and Analysis:

Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1
mg/mL.

Filter the sample through a 0.45 pm syringe filter.

Inject a small volume (e.g., 5-10 pL) onto the column.

Record the chromatogram and integrate the peak areas for each enantiomer.

Calculate the enantiomeric excess using the formula: ee (%) = [|Areax - Areaz| / (Area1 +
Areaz)] * 100.

. System Validation:

Specificity: Inject a racemic standard to confirm baseline separation of the two enantiomer
peaks.

Linearity: Analyze a series of known concentrations to ensure the detector response is linear.

Precision: Perform multiple injections of the same sample to check the reproducibility of the
retention times and area percentages.
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Caption: Workflow for chiral purity analysis by HPLC.

Applications in Drug Discovery and Medicinal
Chemistry

The 2,3-dihydrobenzofuran core is a valuable pharmacophore due to its rigid structure, which
can orient substituents in a well-defined three-dimensional space, facilitating precise
interactions with biological targets.[1][2][3]

As a Privileged Scaffold

(2,3-Dihydrobenzofuran-2-yl)methanamine serves as an ideal starting point for library
synthesis. The primary amine provides a reactive handle for derivatization via amide bond
formation, reductive amination, or other N-functionalization reactions. This allows for the rapid
exploration of chemical space around the core scaffold to identify potent and selective ligands
for various receptors and enzymes.
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Caption: Role as a scaffold for generating diverse chemical libraries.

Known and Potential Pharmacological Roles

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide array of biological
activities:

+ Anti-Inflammatory and Anticancer Activity: Certain fluorinated and substituted
dihydrobenzofurans have shown potent inhibition of inflammatory mediators like COX-2 and
nitric oxide, as well as antiproliferative effects in cancer cell lines.[1][2][3]

» CNS Activity: The structural rigidity of the scaffold is useful for designing ligands for CNS
targets. For example, specific derivatives have been synthesized and evaluated as selective
serotonin 2C (5-HT2C) receptor agonists, which are of interest for treating obesity and
psychiatric disorders.[5]

+ General Bioactivity: The benzofuran family of compounds, in general, exhibits a broad range
of pharmacological properties, including antibacterial, antioxidant, and antiviral activities,
making them a continuous source of lead compounds for drug development.[4][20]

Safety, Handling, and Storage
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As with any laboratory chemical, proper safety protocols must be followed when handling (2,3-
Dihydrobenzofuran-2-yl)methanamine hydrochloride.

Hazard Category GHS Information & Precautions

H302: Harmful if swallowed. Do not eat, drink, or
Acute Toxicity smoke when using this product. Rinse mouth if

swallowed and seek medical attention.[21]

H315: Causes skin irritation. Wear protective
Skin Irritation gloves and clothing. Wash skin thoroughly after
handling.[21]

H319: Causes serious eye irritation. Wear eye
Eye Irritation protection. Rinse cautiously with water for

several minutes if in eyes.[21]

H335: May cause respiratory irritation. Avoid
Respiratory Irritation breathing dust. Use only in a well-ventilated

area.[21]

Store in a cool, dry, well-ventilated area away
Storage from incompatible substances. Keep container
tightly closed.[21]

) ) Alab coat, safety glasses with side shields, and
Personal Protective Equipment (PPE) . .
chemical-resistant gloves are mandatory.

Conclusion

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a high-value chiral building
block with significant potential in pharmaceutical research and development. Its "privileged"
scaffold, combined with a synthetically tractable primary amine handle, makes it an excellent
starting point for the discovery of novel therapeutics. A thorough understanding of its
stereocontrolled synthesis and the application of robust chiral analytical methods are critical for
unlocking its full potential in creating next-generation medicines targeting a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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